molecular formula C13H15ClO5 B2952206 Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate CAS No. 690992-01-9

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2952206
CAS No.: 690992-01-9
M. Wt: 286.71
InChI Key: CSOWGTMJKPTKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H15ClO5 . It has a molecular weight of 286.71 . The compound is also known by its synonyms, including Acetic acid, 2-(5-chloro-2-ethoxy-4-formylphenoxy)-, ethyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15ClO5/c1-3-17-11-5-9 (7-15)10 (14)6-12 (11)19-8-13 (16)18-4-2/h5-7H,3-4,8H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. This compound has been found to exhibit significant antitumor activity and has been used as a starting material for the synthesis of various antitumor agents. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are responsible for the cleavage of various cellular proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent antitumor activity, which makes it an excellent starting material for the synthesis of new antitumor agents. This compound is also relatively easy to synthesize, and the synthesis method has been well-established. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate. One of the most promising directions is the development of new antitumor agents based on this compound. Several studies have already reported the synthesis of various this compound derivatives with potent antitumor activity, and further studies are needed to explore the full potential of this compound in this area. Another promising direction is the study of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative disorders. Overall, this compound is a promising compound with significant potential for various applications in scientific research.

Synthesis Methods

The synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves the reaction of 5-chloro-2-ethoxyphenol with ethyl chloroacetate in the presence of a base, followed by the oxidation of the resulting intermediate with sodium hypochlorite. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several studies, and it has been found to be efficient and reliable.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWGTMJKPTKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.